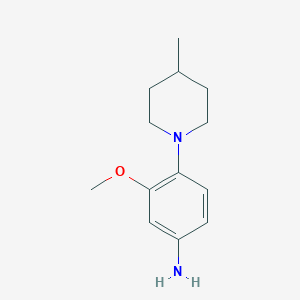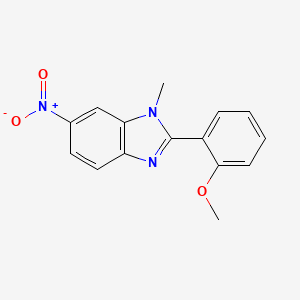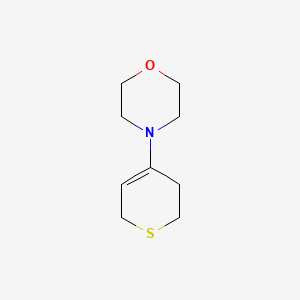
4-(3,6-dihydro-2H-thiopyran-4-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,6-dihydro-2H-thiopyran-4-yl)morpholine is a chemical compound with the molecular formula C9H15NOS. It is a heterocyclic compound containing both sulfur and nitrogen atoms in its structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,6-dihydro-2H-thiopyran-4-yl)morpholine typically involves the reaction of morpholine with 3,6-dihydro-2H-thiopyran. One common method includes the use of morpholine (CAS#: 110-91-8) and tetrahydrothiopyran (CAS#: 1072-72-6) as starting materials . The reaction is carried out under controlled conditions, often involving heating and the use of a solvent to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
4-(3,6-dihydro-2H-thiopyran-4-yl)morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiopyran ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the thiopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
4-(3,6-dihydro-2H-thiopyran-4-yl)morpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-(3,6-dihydro-2H-thiopyran-4-yl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydro-2H-pyran: A related compound with a similar structure but lacking the morpholine ring.
Tetrahydrothiopyran-4-ol: Another sulfur-containing heterocycle with different functional groups.
Uniqueness
4-(3,6-dihydro-2H-thiopyran-4-yl)morpholine is unique due to the presence of both a morpholine ring and a thiopyran ring in its structure.
Eigenschaften
CAS-Nummer |
55436-25-4 |
|---|---|
Molekularformel |
C9H15NOS |
Molekulargewicht |
185.29 g/mol |
IUPAC-Name |
4-(3,6-dihydro-2H-thiopyran-4-yl)morpholine |
InChI |
InChI=1S/C9H15NOS/c1-7-12-8-2-9(1)10-3-5-11-6-4-10/h1H,2-8H2 |
InChI-Schlüssel |
WINCLTDZBUTMHU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCC=C1N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


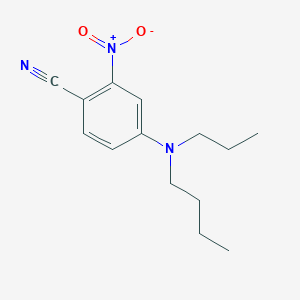
![tetrasodium;[3-methoxy-2-phosphonatooxy-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] phosphate](/img/structure/B13877931.png)
![N-[(2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B13877932.png)
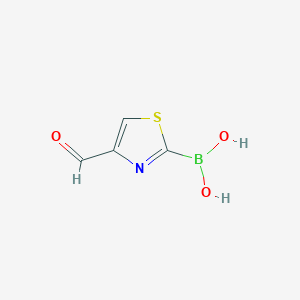
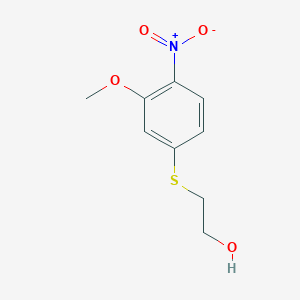



![[1-[2-(4-Nitrophenyl)ethyl]piperidin-2-yl]methanol](/img/structure/B13877971.png)

